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Get Quote

The following table summarizes the key characteristics of this new binding site and the compounds that

target it.

Feature

Cevipabulin (and derivatives)

Gatorbulin-1 (GB1)

Site Location

Common
Name

Key
Structural
Effect

Primary
Mechanism

Primarily on a-tubulin at the
intradimer interface (02-32) [1]

Seventh site, Cevipabulin site, or
Gatorbulin site [3] [2]

Pushes the aT5 loop outward, making
the non-exchangeable GTP on a-
tubulin exchangeable [1]

Promotes proteasome-mediated
degradation of the af3-tubulin
heterodimer [1]

o- and B-tubulin intradimer interface;
extensive contacts with both chains [2]

Seventh site or Gatorbulin site [2]

Makes extensive contacts and hydrogen
bonds with both a- and B-tubulin [2]

Inhibits tubulin polymerization; promotes
tubulin degradation via an unknown,
presumably distinct mechanism [2]
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Feature Cevipabulin (and derivatives) Gatorbulin-1 (GB1)
Other Binding  Also binds to the classic vinblastine Binds exclusively to the seventh site [2]
Site site on B-tubulin (dual-binding) [1] [3]

This site is considered a "seventh" pharmacological site because it is distinct from the six previously
characterized sites (e.g., taxane, vinca, colchicine, maytansine sites) [1] [4]. A comprehensive analysis
published in 2021 identified a total of 27 distinct binding sites in tubulin, underscoring the complexity and

druggability of this target [5].

Mechanism of Action and Pharmacological
Consequences

Binding to the seventh site triggers a unique cascade of events that ultimately leads to tubulin degradation.

The diagram below illustrates this mechanism.
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Mechanism of tubulin degradation via the seventh site.

This degradation mechanism is a key differentiator from classical microtubule destabilizing agents (MDAS)
like vinblastine, which primarily inhibit polymerization without marked degradation of the tubulin dimers
[1]. The downstream consequence is a post-transcriptional reduction of cellular tubulin protein levels, as

mRNA levels remain unaffected [1].

Key Experimental Evidence and Protocols

The discovery of this site and its mechanisms relied on several advanced structural and biochemical

techniques.
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X-ray Crystallography for Structure Determination

This was the primary method used to visually identify the binding site and mode.

¢ Protocol Summary: Researchers determined the high-resolution crystal structure of the
cevipabulin-tubulin complex [1]. They used a protein complex composed of two af-tubulin
heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex). Crystals
of this complex were soaked with cevipabulin, and the structure was solved to a resolution of 2.6 A
[1].

e Key Outcome: The electron density map unambiguously revealed two cevipabulin molecules bound
per tubulin dimer: one at the known vinblastine site and another at the novel seventh site on a-tubulin
[1]. A similar approach was used to solve the structure of gatorbulin-1 in complex with tubulin [2].

Cell-Based Assays for Functional Validation

These experiments confirmed the cellular consequences of binding the seventh site.

¢ Immunoblotting (Western Blot): Used to demonstrate that cevipabulin treatment reduces a- and f3-
tubulin protein levels in various cancer cell lines (e.g., HeLa, Hct116) in a dose- and time-dependent
manner [1].

¢ Quantitative PCR (qPCR): Showed that the reduction in tubulin protein was not due to decreased
MRNA levels, confirming a post-transcriptional mechanism [1].

¢ Proteasome Inhibition Assay: Treatment with the proteasome inhibitor MG132 completely blocked
cevipabulin-induced tubulin degradation, proving the process is proteasome-dependent [1].

¢ In Vitro Tubulin Polymerization Assay: Used to show that gatorbulin-1 and its analogs directly
inhibit tubulin polymerization in a cell-free system, correlating with their binding affinity [2].

Implications for Drug Development

The discovery of the seventh site opens new avenues for cancer therapy, particularly for overcoming drug

resistance.

¢ Novel Mechanism: Provides a new target that is distinct from sites on -tubulin, which are often
involved in resistance mechanisms [1].

¢ Tubulin Degraders: Offers a blueprint for developing a new generation of "tubulin degraders" rather
than just polymerization inhibitors [1].
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e Dual-Targeting Ligands: The cevipabulin scaffold shows that a single molecule can engage two
different pharmacologically active sites (vinca and gatorbulin sites), which can be optimized for
improved efficacy and reduced toxicity, as seen with derivative compound 8g [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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